molecular formula C7H3BrF4O B1375577 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS No. 943833-04-3

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Cat. No.: B1375577
CAS No.: 943833-04-3
M. Wt: 259 g/mol
InChI Key: JXXPBPTZTIQMCN-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXPBPTZTIQMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 3 Bromo 2 Fluoro 6 Trifluoromethyl Phenol Within Contemporary Fluorinated Organic Chemistry Research

Significance of Halogenated Phenols in Chemical Synthesis and Design

Phenols are a cornerstone of synthetic and industrial chemistry, valued for their presence in a vast number of biologically significant compounds and functional materials. acs.orgresearchgate.net The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the phenol (B47542) ring creates halogenated phenols, a class of compounds with enhanced utility and diverse applications.

Halogenation is a fundamental transformation in organic synthesis that can dramatically alter a molecule's physical, chemical, and biological properties. acs.org In the context of phenols, the hydroxyl (-OH) group is a powerful activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. mlsu.ac.in This inherent reactivity allows for controlled halogenation, although specific conditions are often required to achieve mono-halogenation rather than poly-halogenation, especially in polar solvents. mlsu.ac.in

The significance of halogenated phenols in chemical synthesis stems from several key aspects:

Versatile Intermediates: Halogen atoms serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the construction of more complex molecular architectures. acs.org

Modulation of Physicochemical Properties: The introduction of halogens can fine-tune a molecule's acidity, lipophilicity, and metabolic stability. This is particularly important in the design of pharmaceuticals and agrochemicals, where these properties govern a compound's behavior in biological systems. acs.org

Enhanced Biological Activity: A significant number of pharmaceuticals and agrochemicals on the market contain halogens. acs.org The presence of these atoms can lead to stronger binding interactions with biological targets, thereby enhancing the therapeutic or pesticidal activity of the molecule.

The development of regioselective halogenation methods remains an active area of research, with a focus on creating more efficient, environmentally friendly, and safer processes to access these valuable compounds. acs.org

The Role of Trifluoromethyl Groups in Advanced Organic Molecules

The trifluoromethyl (-CF3) group is a privileged structural motif in modern medicinal, agricultural, and materials chemistry. bohrium.com Its incorporation into organic molecules is a well-established strategy to enhance key properties, leading to improved performance and efficacy. mdpi.comnbinno.com The unique characteristics of the -CF3 group are a direct result of the three highly electronegative fluorine atoms.

The trifluoromethyl group exerts a powerful influence on molecular properties:

Electronic Effects: With a significant electronegativity intermediate between that of fluorine and chlorine, the -CF3 group is a strong electron-withdrawing group. wikipedia.org This property can increase the acidity of nearby functional groups and deactivate aromatic rings to prevent metabolic oxidation. mdpi.comwikipedia.org

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This high bond strength makes the trifluoromethyl group exceptionally stable towards metabolic degradation, which can increase the half-life and bioavailability of drug candidates. mdpi.comnbinno.com

Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble). nbinno.com Increasing a molecule's lipophilicity can improve its ability to permeate biological membranes, a critical factor for drug absorption and distribution. mdpi.comnbinno.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. mdpi.comwikipedia.org This substitution can maintain or improve biological activity while favorably altering other physicochemical properties.

The widespread impact of the trifluoromethyl group is evident in the number of successful commercial products that contain it, including pharmaceuticals like the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Table 1: Comparison of Properties Influenced by the Trifluoromethyl Group

Property Influence of -CF3 Group Rationale
Metabolic Stability Increased High C-F bond energy resists enzymatic cleavage. mdpi.com
Lipophilicity Increased Enhances solubility in lipids, aiding membrane transport. nbinno.com
Acidity of Proximal Groups Increased Strong electron-withdrawing nature stabilizes the conjugate base. wikipedia.org

| Binding Affinity | Can be enhanced | Alters electronic and steric profile, potentially improving interaction with biological targets. mdpi.com |

Overview of Research Trajectories for Complex Fluorinated Aromatics

The synthesis of complex fluorinated aromatic molecules, such as 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, is at the forefront of organofluorine chemistry. numberanalytics.com Research in this area is driven by the continuous demand for novel compounds in high-value sectors like pharmaceuticals, materials science, and agriculture. numberanalytics.comresearchgate.net

Current research trajectories are focused on several key areas:

Development of Novel Fluorination Methods: Traditional fluorination methods often require harsh and hazardous reagents like elemental fluorine. numberanalytics.com A major research thrust is the development of milder, more selective, and sustainable fluorination techniques. numberanalytics.com This includes advancements in photocatalytic and electrochemical fluorination, which offer reagent-free or light-driven alternatives under mild conditions. numberanalytics.com

Late-Stage Functionalization: A significant challenge in synthetic chemistry is the introduction of fluorine or fluorinated groups into a complex molecule at a late stage of the synthesis. acs.org Developing robust methods for late-stage fluorination allows for the rapid generation of diverse analogues of a lead compound, accelerating the drug discovery process. acs.org

Regio- and Chemoselectivity: Achieving high control over the position (regioselectivity) and type (chemoselectivity) of fluorination is crucial, especially for complex aromatic substrates. numberanalytics.comnumberanalytics.com The design of new catalysts and reagents that can precisely target specific C-H bonds for fluorination is an area of intense investigation. numberanalytics.com

Synthesis of Novel Fluorinated Building Blocks: The availability of diverse and complex fluorinated starting materials is essential for building more sophisticated molecules. researchgate.net Researchers are actively working on synthesizing new fluorinated aromatic and heterocyclic building blocks that can be readily incorporated into larger structures.

The ultimate goal of these research efforts is to expand the accessible chemical space of fluorinated compounds, enabling the creation of new materials and medicines with superior properties and performance. numberanalytics.com The molecule this compound, with its combination of a brominated site for cross-coupling, a fluorine atom, and a trifluoromethyl group on a phenol scaffold, represents the type of complex, multifunctional building block that is highly sought after in contemporary organic synthesis.

Synthetic Methodologies for the Preparation of 3 Bromo 2 Fluoro 6 Trifluoromethyl Phenol and Its Derivatives

Established Synthetic Routes and Reaction Conditions for Halogenated Trifluoromethylphenols

The synthesis of halogenated trifluoromethylphenols often involves multi-step sequences that introduce the required functional groups in a controlled manner. The specific placement of bromo, fluoro, and trifluoromethyl groups on the phenol (B47542) ring necessitates a carefully designed synthetic strategy.

Multi-Step Synthesis Approaches

The construction of molecules like 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol typically relies on a multi-step pathway. A plausible synthetic route could begin with a commercially available trifluoromethyl-substituted precursor. The sequence of halogenation and functional group transformations is critical. For instance, a synthesis might involve the nitration of a trifluoromethyl-substituted benzene (B151609), followed by reduction to an aniline (B41778), which can then be converted to a phenol via a diazonium salt. Halogenation steps would be strategically interspersed to ensure the correct substitution pattern.

An alternative approach could involve starting with a pre-halogenated phenol and introducing the trifluoromethyl group at a later stage, although this can be more challenging. The synthesis of related fluorinated pyridine (B92270) derivatives, for example, has been shown to start from hydroxylated precursors, followed by bromination and subsequent functional group modifications.

Precursor Compounds and Starting Material Transformations

The selection of the starting material is crucial for the successful synthesis of this compound. Likely precursors for this compound include:

2-Fluoro-6-(trifluoromethyl)phenol: This compound would serve as a direct precursor for the final bromination step. The challenge lies in controlling the regioselectivity of the bromination.

3-Bromo-2-fluorotoluene derivatives: A trifluoromethyl group can be synthesized from a methyl group, or the entire trifluoromethyl-benzene scaffold can be built up and then converted to a phenol.

Trifluoromethyl-substituted anilines: These can be converted into phenols through the formation of diazonium salts and subsequent hydrolysis, with halogenation steps performed on the aniline or the resulting phenol.

Transformations often involve standard organic reactions. For example, the conversion of a nitro group to an amino group is typically achieved through reduction, often using catalysts like Raney nickel under hydrogen pressure. The preparation of phenols from anilines via diazotization is a classic and effective method.

Regioselective Halogenation Strategies and Challenges

Achieving the correct regiochemistry—the specific placement of the bromine atom at the C-3 position—is a significant challenge in the synthesis of this compound. The substituents already present on the aromatic ring (the hydroxyl, fluoro, and trifluoromethyl groups) direct the position of incoming electrophiles.

The hydroxyl group is a strongly activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The trifluoromethyl group is a strongly deactivating, meta-director. The combined directing effects of these groups on the precursor, 2-fluoro-6-(trifluoromethyl)phenol, would guide the incoming bromine. The hydroxyl group's strong activating and directing effect would favor substitution at the positions ortho and para to it (C-3 and C-5).

A significant challenge is the potential formation of isomeric products. For example, the bromination of 3-trifluoromethylphenol is known to produce a mixture of isomers, including 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol, which then require separation by techniques like column chromatography. chemicalbook.com Similar isomeric mixtures can be expected when brominating 2-fluoro-6-(trifluoromethyl)phenol, necessitating careful optimization of reaction conditions to favor the desired 3-bromo isomer.

Table 1: Example Halogenation Reaction Conditions

Starting MaterialReagentSolventConditionsProductsReference
3-TrifluoromethylphenolBromine (Br₂)Dichloromethane0°C to room temperature, 18 hoursMixture of 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol chemicalbook.com
α-MethylstyreneN-Bromosuccinimide (NBS) / Triethylamine trihydrofluorideDichloromethane0°C to room temperature, 5 hours1-Bromo-2-fluoro-2-phenylpropane orgsyn.org

Advanced Functionalization and Derivatization Approaches

Once this compound is synthesized, the bromine atom serves as a versatile handle for further molecular elaboration through various cross-coupling and substitution reactions. These derivatizations are key to creating a library of related compounds for applications in materials science and medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bond. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or trifluoroborate salt) using a palladium catalyst. nih.govresearchgate.net It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.org This method could be used to introduce various aryl, heteroaryl, or alkyl groups at the C-3 position of the phenol.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.orglibretexts.org The Sonogashira coupling is highly valuable for synthesizing arylalkynes. libretexts.org Copper-free versions of this reaction have also been developed. organic-chemistry.orgresearchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions

ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventReference
Suzuki-MiyauraAryl Bromides/ChloridesAlkyltrifluoroboratesPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O organic-chemistry.org
SonogashiraAryl or Vinyl HalidesTerminal AlkynesPalladium(0) catalyst and Copper(I) cocatalystAmine (e.g., Diethylamine)Amine or DMF/Ether wikipedia.orglibretexts.org

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

Beyond reactions at the C-Br bond, the aromatic ring itself can undergo substitution, although the heavily substituted and electron-deficient nature of the ring imposes significant constraints.

Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile displaces a leaving group (like a halide) on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the trifluoromethyl group is ortho to the fluorine atom and meta to the bromine atom. The fluorine atom, being on a highly electron-deficient ring, could potentially be displaced by a strong nucleophile. masterorganicchemistry.comnih.gov The rate of SNAr is often faster with fluorine as the leaving group compared to other halogens, despite the strong C-F bond, because the rate-determining step is the initial attack of the nucleophile. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution: This class of reactions involves an electrophile attacking the electron-rich aromatic ring. masterorganicchemistry.com However, the phenol ring in this compound is heavily deactivated towards electrophilic attack. The fluorine, bromine, and trifluoromethyl groups all withdraw electron density from the ring, making it highly electron-poor. libretexts.org While the hydroxyl group is strongly activating, its effect may not be sufficient to overcome the deactivating effects of the three other substituents. Therefore, forcing electrophilic substitution (e.g., nitration, further halogenation, or sulfonation) would require harsh reaction conditions and would likely result in low yields and a mixture of products. youtube.com

Derivatization for Analytical Characterization and Further Synthesis (e.g., Trimethylsilylation)

The characterization of phenolic compounds, including halogenated and trifluoromethylated derivatives, often relies on chromatographic techniques, particularly gas chromatography (GC). However, the inherent polarity and low volatility of the phenolic hydroxyl group can lead to poor chromatographic performance, such as peak tailing and reduced sensitivity. To overcome these challenges, derivatization is a crucial step to convert the polar hydroxyl group into a less polar and more volatile functional group.

One of the most common and effective derivatization techniques for phenols is trimethylsilylation . This process involves the reaction of the phenol with a silylating agent to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, forming a trimethylsilyl ether. This transformation significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Common Trimethylsilylating Agents:

A variety of reagents can be employed for trimethylsilylation, with the choice often depending on the reactivity of the phenol and the desired reaction conditions. Some widely used silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is often used with a catalyst such as trimethylchlorosilane (TMCS).

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly reactive silylating agent.

Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with other silylating agents.

Hexamethyldisilazane (HMDS): A less reactive but cost-effective option.

The general reaction for the trimethylsilylation of a phenol is depicted below:

Ar-OH + (CH₃)₃Si-X → Ar-O-Si(CH₃)₃ + HX

Where Ar-OH represents the phenol and (CH₃)₃Si-X is the silylating agent.

The resulting trimethylsilyl ether is significantly more volatile and less polar than the parent phenol, leading to improved peak shape and resolution in GC analysis. Furthermore, the mass spectrum of the TMS derivative often exhibits characteristic fragmentation patterns that can aid in the structural elucidation of the original phenolic compound. For this compound, derivatization to its TMS ether would be a critical step for its quantitative analysis by GC-MS.

Interactive Data Table: Common Silylating Agents for Phenol Derivatization

Silylating AgentAbbreviationTypical Reaction ConditionsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAOften with 1% TMCS, heating may be requiredHighly reactive, suitable for a wide range of phenols.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACan be used neat or with a solventVery powerful silylating agent.
TrimethylchlorosilaneTMCSTypically used as a catalystReacts with hydroxyl groups but also generates HCl.
HexamethyldisilazaneHMDSRequires more forcing conditionsLess reactive, often used for bulk applications.

Oxidative Transformations in Synthesis

The phenolic moiety is susceptible to oxidation, and this reactivity can be harnessed for synthetic transformations. Oxidative coupling reactions of phenols, in particular, are powerful methods for the formation of carbon-carbon and carbon-oxygen bonds, leading to the synthesis of complex biaryl and diaryl ether structures. These motifs are prevalent in many natural products and pharmaceutically active compounds.

While specific oxidative transformations of this compound are not extensively documented in readily available literature, the general principles of phenol oxidation can be applied. The oxidation of a phenol typically proceeds through the formation of a phenoxy radical intermediate. The fate of this radical depends on the reaction conditions and the substitution pattern of the phenol.

Potential Oxidative Coupling Pathways:

C-C Bond Formation: Two phenoxy radicals can couple to form C-C bonds, leading to the formation of biphenol derivatives. The regioselectivity of this coupling (ortho-ortho, ortho-para, or para-para) is influenced by the steric and electronic effects of the substituents on the aromatic ring. For this compound, the positions ortho and para to the hydroxyl group are substituted, which would likely direct coupling to the remaining open aromatic positions, though steric hindrance from the trifluoromethyl group would be a significant factor.

C-O Bond Formation: A phenoxy radical can also react with another phenol molecule (or a phenoxide ion) to form a diaryl ether through C-O bond formation.

A variety of reagents can be used to effect the oxidative coupling of phenols, including:

Metal-based oxidants: Reagents based on iron(III), copper(II), manganese(III), and vanadium(V) are commonly used.

Enzymatic catalysts: Enzymes such as laccases and peroxidases can catalyze the selective oxidative coupling of phenols under mild conditions.

Hypervalent iodine reagents: Reagents like phenyliodine(III) diacetate (PIDA) can promote oxidative transformations.

The highly substituted and electron-deficient nature of this compound would likely influence its reactivity in oxidative coupling reactions, potentially requiring tailored reaction conditions to achieve desired outcomes.

Novel Synthetic Strategies and Method Development for Related Fluorinated Phenols

The development of new and efficient methods for the synthesis of fluorinated aromatic compounds is an active area of research, driven by the increasing importance of these molecules in various fields. While a direct, high-yielding synthesis of this compound may not be widely published, several novel synthetic strategies for related fluorinated phenols could be adapted for its preparation.

Modern Synthetic Approaches:

Late-Stage Fluorination: Traditional methods for introducing fluorine often involve harsh conditions and are not suitable for complex molecules. Modern "late-stage fluorination" strategies aim to introduce fluorine atoms at a late stage in a synthetic sequence. This can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic fluoride (B91410) sources in combination with transition metal catalysts.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful and atom-economical approach to synthesis. Transition metal-catalyzed C-H activation could potentially be used to introduce the bromo or fluoro substituents onto a pre-existing trifluoromethylphenol scaffold.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient tool for a wide range of chemical transformations. This approach could be employed for the generation of aryl radicals from suitable precursors, which could then be trapped with fluorine or bromine sources.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to access reaction conditions that are difficult to achieve in batch. The synthesis of highly functionalized and potentially hazardous intermediates could benefit from the use of flow chemistry.

The development of a robust and scalable synthesis of this compound would likely involve a multi-step sequence, potentially utilizing a combination of classical and modern synthetic methodologies. The strategic choice of starting materials and the sequence of bond-forming reactions would be critical to achieving a high-yielding and regioselective synthesis.

Spectroscopic and Structural Elucidation in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR studies to provide a comprehensive picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments

¹H NMR spectroscopy would be employed to identify the chemical environment of the hydrogen atoms on the aromatic ring. The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts (δ) and coupling constants (J) providing information about their positions relative to the bromine, fluorine, hydroxyl, and trifluoromethyl substituents. The integration of these signals would confirm the number of protons in each environment. However, specific experimental data for these shifts and couplings are not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy would reveal the number and type of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the electron-withdrawing and electron-donating effects of the various substituents. The carbon of the trifluoromethyl group would also exhibit a characteristic signal. Without experimental data, a detailed analysis of the carbon framework remains speculative.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

Given the presence of both a fluorine atom and a trifluoromethyl group, ¹⁹F NMR spectroscopy would be particularly informative. This technique is highly sensitive to the local electronic environment of fluorine atoms. The spectrum would be expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and any potential coupling between the fluorine nuclei would provide valuable structural insights. Unfortunately, no specific ¹⁹F NMR data for this compound could be located.

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Studies for Functional Group Identification

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretching of the phenolic group, C-F stretching vibrations for both the aromatic fluorine and the trifluoromethyl group, C-Br stretching, and various aromatic C-C and C-H stretching and bending vibrations. The precise frequencies of these bands would offer confirmation of the compound's functional groups. A detailed table of these experimental frequencies and their assignments cannot be compiled due to the absence of published data.

Raman Spectroscopy Analysis for Vibrational Modes

Raman spectroscopy would complement the FT-IR data, providing information on the non-polar vibrations within the molecule. This would be particularly useful for analyzing the vibrations of the aromatic ring and the trifluoromethyl group. A comparative analysis of FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes. As with the other techniques, specific Raman spectral data for this compound is not available in the public domain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), different mass spectrometry techniques can provide a wealth of information, from the elemental composition to the identification of substructural motifs.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This is achieved by using analyzers, such as time-of-flight (TOF) or Orbitrap, that can resolve minute mass differences.

For this compound, with the molecular formula C₇H₃BrF₄O, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass is calculated using the most abundant isotope of each element.

The expected HRMS data for the molecular ion [M]⁺ of this compound would allow for the unambiguous confirmation of its elemental composition, a critical step in its characterization. The high precision of HRMS provides a high level of confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.

IsotopologueMolecular FormulaTheoretical Exact Mass (Da)
[M]⁺ (using ⁷⁹Br)C₇H₃⁷⁹BrF₄O273.9328
[M+2]⁺ (using ⁸¹Br)C₇H₃⁸¹BrF₄O275.9308

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds. In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that can be used for identification.

For this compound, GC-MS analysis would serve two primary purposes: to assess the purity of the sample and to provide structural information through the analysis of its fragmentation pattern. A pure sample would ideally show a single peak in the gas chromatogram. The mass spectrum corresponding to this peak would exhibit a molecular ion peak and a series of fragment ions.

The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. For this particular molecule, fragmentation is expected to occur at the weaker bonds. The presence of a bromine atom would lead to a characteristic M+2 peak with nearly the same intensity as the molecular ion peak. youtube.com Common fragmentation pathways for phenols include the loss of a hydrogen atom, carbon monoxide (CO), and the formyl radical (HCO). whitman.edu The trifluoromethyl group is a stable moiety and may be observed as a fragment or be lost as a neutral radical.

Expected Fragment Ionm/z (for ⁷⁹Br)Postulated Neutral Loss
[M-H]⁺273H
[M-CO]⁺246CO
[M-HCO]⁺245HCO
[M-Br]⁺195Br
[M-CF₃]⁺205CF₃

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the crystal system, space group, and the dimensions of the unit cell. This information allows for the complete elucidation of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. The resulting crystal structure would reveal the planarity of the benzene (B151609) ring and the precise spatial orientation of the hydroxyl, bromo, fluoro, and trifluoromethyl substituents. Furthermore, the analysis would shed light on the intermolecular forces that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonding involving the hydroxyl group, as well as halogen bonding involving the bromine and fluorine atoms.

While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)6.217
c (Å)15.882
β (°)102.54
Volume (ų)823.1
Z4

The combination of these advanced analytical techniques provides a comprehensive understanding of the chemical identity and structure of this compound, from its elemental composition and purity to its precise three-dimensional architecture in the solid state.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 6 Trifluoromethyl Phenol

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, DFT studies would provide significant insights into its geometry, stability, and reactivity. However, specific DFT studies for this compound have not been identified in the reviewed literature.

A crucial aspect of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the spatial orientation of the bromine, fluorine, and trifluoromethyl substituents on the phenol (B47542) ring and the orientation of the hydroxyl group. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies.

Despite the importance of this data, specific optimized geometrical parameters and a conformational analysis for this compound are not available in published research.

Interactive Data Table: Optimized Geometrical Parameters (Hypothetical) No published data is available for this compound. The following table is a template showing the type of data that would be generated from DFT calculations.

ParameterValue
Bond Lengths (Å)
C-BrData not available
C-F (ring)Data not available
C-C (ring)Data not available
C-OData not available
O-HData not available
C-CF3Data not available
C-F (CF3)Data not available
Bond Angles (°) **
C-C-BrData not available
C-C-FData not available
C-O-HData not available
Dihedral Angles (°) **
C-C-O-HData not available

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the vibrational modes that are active in infrared (IR) and Raman spectroscopy. This theoretical data is invaluable for interpreting experimental spectra. For this compound, these calculations would help assign specific vibrational motions to the observed spectral bands.

A detailed theoretical vibrational analysis for this compound, including calculated frequencies and their corresponding assignments, has not been found in the scientific literature.

Interactive Data Table: Calculated Vibrational Frequencies (Hypothetical) No published data is available for this compound. The table below illustrates how such data would be presented.

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
O-H stretchData not availableData not availableData not available
C-H stretchData not availableData not availableData not available
C=C stretch (ring)Data not availableData not availableData not available
C-F stretch (ring)Data not availableData not availableData not available
C-Br stretchData not availableData not availableData not available
CF3 symmetric stretchData not availableData not availableData not available
CF3 asymmetric stretchData not availableData not availableData not available

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Specific calculations of the HOMO and LUMO energies, and the resulting energy gap for this compound, are not documented in the available literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The different colors on an MEP map indicate regions of negative (electron-rich), positive (electron-poor), and neutral electrostatic potential.

While MEP analysis is a standard computational technique, a specific MEP map and detailed charge distribution analysis for this compound have not been published.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines intramolecular interactions, such as hyperconjugation, and charge delocalization, which contribute to molecular stability.

A specific NBO analysis for this compound, detailing the key donor-acceptor interactions and stabilization energies, is not available in the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to excited states. This theoretical spectrum can then be compared with experimental data.

No published TD-DFT studies predicting the electronic absorption spectrum of this compound could be located.

Thermochemical and Thermodynamic Property Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the thermochemical properties of molecules. researchgate.netmdpi.com These methods allow for the determination of key thermodynamic parameters that govern the stability and reactivity of a compound. mdpi.com

The heat capacity (Cp), entropy (S), and enthalpy (H) of this compound can be calculated as functions of temperature using statistical thermodynamics, based on molecular properties derived from DFT calculations. nist.gov These properties include the molecule's vibrational frequencies, rotational constants, and electronic energy. arxiv.org

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are first performed to obtain the optimized molecular geometry and vibrational frequencies. researchgate.netmdpi.com From these fundamental calculations, the thermodynamic functions can be derived. nih.gov The heat capacity, for instance, generally increases with temperature as more vibrational modes become populated. nih.gov Similarly, entropy and enthalpy also show a positive correlation with temperature. mdpi.com

Table 1: Representative Calculated Thermodynamic Properties for a Substituted Phenol at Various Temperatures (Illustrative)

Temperature (K) Heat Capacity (Cp) (J/mol·K) Entropy (S) (J/mol·K) Enthalpy (H) (kJ/mol)
298.15 150.2 350.5 0 (Reference)
400 185.8 402.1 16.8
500 215.3 448.7 36.9
600 238.9 490.3 59.8

Note: This table is illustrative and based on general trends for substituted phenols. Actual values for this compound would require specific calculations.

The Gibbs free energy change (ΔG) determines the spontaneity of a chemical reaction. Computational methods can accurately predict the Gibbs free energy of formation (ΔGf) for reactants and products, allowing for the calculation of ΔG for a given reaction. nih.gov High-level ab initio methods like G3(MP2)//B3LYP have been successfully used to calculate the gas-phase enthalpies of formation for substituted phenols, which are crucial for determining Gibbs free energy. acs.orgacs.org

For reactions involving substituted phenols, such as dehalogenation or oxidation, the ΔG can be calculated to assess the thermodynamic feasibility of the process. nih.govresearchgate.net For instance, studies on halogenated phenols have used quantum chemical methods to estimate the Gibbs free energy of formation for various congeners in both the gas and aqueous phases. nih.gov These calculations are vital for understanding the environmental fate and reactivity of such compounds. rsc.orgrsc.org

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, identify transition states, and determine the energy barriers that control reaction rates.

To understand the kinetics of a reaction involving this compound, one would computationally model the reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. rsc.orgrsc.org

The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can then be calculated. fsu.edu DFT methods, such as M06-2X, have been shown to be effective for calculating activation barriers in reactions of substituted phenols. rsc.orgrsc.org For example, in the study of the aqueous defluorination of trifluoromethylphenols, DFT calculations were used to determine the Gibbs free energy of activation (ΔG‡) for the rate-determining step. rsc.orgrsc.org

Table 2: Illustrative Calculated Activation Energies for Electrophilic Aromatic Substitution on a Halogenated Phenol

Position of Attack Reaction Pathway Calculated Activation Energy (ΔG‡) (kcal/mol)
Ortho Formation of σ-complex 18.5
Meta Formation of σ-complex 25.2
Para Formation of σ-complex 19.1

Note: This table presents hypothetical data to illustrate the expected regioselectivity in electrophilic aromatic substitution, where ortho and para positions are generally favored for phenols. lkouniv.ac.inmasterorganicchemistry.com

In polar organic reactions, the transfer of electron density between the reacting species plays a crucial role in determining the reaction rate. mdpi.com Molecular Electron Density Theory (MEDT) provides a framework for analyzing this phenomenon through Global Electron Density Transfer (GEDT). nih.gov GEDT is calculated by summing the net charges on the atoms of one of the reactants at the transition state. nih.gov

Studies have shown a strong correlation between the magnitude of GEDT at the transition state and the activation energy of the reaction; a higher GEDT generally corresponds to a lower activation barrier. mdpi.comnih.gov For a reaction involving this compound, which is expected to have a significant dipole moment, GEDT analysis would be valuable in understanding its reactivity, particularly in polar cycloaddition or substitution reactions. researchgate.net

Reactions are often carried out in a solvent, which can significantly influence the reaction energetics. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the bulk effects of the solvent by representing it as a continuous dielectric medium. nih.govmolcas.orgresearchgate.net

In the context of this compound, PCM calculations would be essential for accurately modeling its reactions in solution. The model calculates the solvation free energy, which is then incorporated into the total Gibbs free energy of the solute molecules. rsc.orgrsc.org This approach has been successfully applied to study the hydrolysis of trifluoromethylphenols, where a hybrid solvation model combining explicit water molecules with the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) was used to account for solvation effects. rsc.orgrsc.org The choice of the PCM cavity and method can be important for obtaining physically correct results. nih.gov

Investigation of Tautomeric Stability (e.g., Enol-Keto Forms)

The tautomeric stability of this compound is a critical aspect of its theoretical characterization, focusing on the equilibrium between its phenolic (enol) form and its potential keto tautomers. For phenolic compounds, the enol form is overwhelmingly favored due to the substantial thermodynamic stability conferred by the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com The conversion to a keto form (a cyclohexadienone) would necessitate the loss of this aromatic stabilization, a process that is energetically highly unfavorable. masterorganicchemistry.comresearchgate.net

Computational chemistry, particularly through Density Functional Theory (DFT), provides a robust framework for quantifying the energetic differences between these tautomeric forms. nih.govorientjchem.org Theoretical investigations would involve geometry optimization of the stable enol form and its corresponding keto isomers (2,4-cyclohexadien-1-one and 2,5-cyclohexadien-1-one). Subsequent frequency calculations at the same level of theory allow for the determination of thermodynamic properties, most importantly the Gibbs free energy (ΔG). researchgate.net

The stability of tautomers can be influenced by the electronic effects of substituents and the surrounding solvent medium. orientjchem.orgwikipedia.org In this compound, the presence of multiple strong electron-withdrawing groups (EWG), namely bromo, fluoro, and trifluoromethyl, significantly impacts the electronic structure of the phenol ring. ucalgary.caquora.com The trifluoromethyl group, in particular, is a powerful inductive electron-withdrawing substituent. researchgate.netnih.gov These EWGs enhance the acidity of the phenolic proton by stabilizing the corresponding phenoxide anion. ucalgary.caquora.com However, they are not expected to overcome the large energy barrier associated with the loss of aromaticity.

Table 1: Hypothetical Relative Gibbs Free Energy (ΔGrel) for Tautomers of this compound All values are hypothetical and for illustrative purposes.

TautomerStructureΔGrel (Gas Phase) (kcal/mol)ΔGrel (Toluene) (kcal/mol)ΔGrel (Water) (kcal/mol)
Enol (Phenol)Aromatic Ring0.000.000.00
Keto (2,4-dienone)Non-aromatic+18.5+17.9+16.8
Keto (2,5-dienone)Non-aromatic+21.2+20.6+19.5

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through computational methods allows for the prediction of a molecule's potential use in optoelectronic applications. nih.govrsc.org Organic molecules with significant NLO responses often feature an electronic framework characterized by intramolecular charge transfer (ICT), typically arising from the connection of an electron-donating group (EDG) and an electron-accepting group (EWG) via a π-conjugated system. rsc.org

In the case of this compound, the hydroxyl (-OH) group serves as a classical electron donor, while the bromo (-Br), fluoro (-F), and trifluoromethyl (-CF3) substituents act as strong electron acceptors. This arrangement facilitates a "push-pull" electronic system across the aromatic ring, which is a key prerequisite for second-order NLO activity.

Quantum chemical calculations, primarily using DFT, are employed to predict NLO-relevant parameters. mdpi.comresearchgate.net Key properties calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). mdpi.comsciensage.info The magnitude of the first hyperpolarizability (βtot) is a direct measure of the molecular second-order NLO response. acs.org

Computational studies are typically performed using hybrid functionals, such as B3LYP or the long-range corrected CAM-B3LYP, which have shown reliability in predicting NLO properties for organic compounds. mdpi.com The calculations yield the tensor components of these properties, from which the total magnitudes are derived. For comparative purposes, the calculated values are often benchmarked against those of a well-known NLO reference molecule, such as urea (B33335). mdpi.comresearchgate.net The results of such theoretical predictions can guide the synthesis of new materials with potentially high NLO activity.

Table 2: Hypothetical Predicted NLO Properties of this compound Calculations are hypothetical, based on a DFT/CAM-B3LYP approach. Values for urea are for comparison.

CompoundDipole Moment (μ) (Debye)Linear Polarizability (α) (a.u.)First Hyperpolarizability (βtot) (a.u.)
This compound3.4595.8450.7
Urea (Reference)1.3733.3215.0

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Core Organic Building Block in Specialty Chemical Synthesis

As an advanced organic building block, 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol serves as a versatile precursor in the synthesis of specialty chemicals. The presence of multiple reactive sites—the hydroxyl group, the bromine atom, and the activated aromatic ring—allows for a variety of chemical transformations. This trifunctional characteristic enables its incorporation into more complex molecular architectures through sequential and controlled reactions.

The hydroxyl group can be readily derivatized or can direct ortho- and para-substitution reactions. The bromine atom is particularly useful for introducing other functional groups via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. These properties make it a key intermediate in multi-step synthetic pathways aimed at producing high-value, niche chemicals.

Role in the Rational Design and Synthesis of Functionalized Organic Molecules

The rational design of new organic molecules with tailored properties often relies on the use of building blocks with well-defined stereoelectronic characteristics. The subject compound is a prime example of such a building block. The interplay of its substituents allows for precise control over the electronic environment of the phenol (B47542) ring and any subsequent molecules derived from it.

In the synthesis of functionalized organic molecules, the trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive compounds. The fluorine atom further modulates the electronic properties and can participate in hydrogen bonding interactions. The bromine atom, as a versatile handle for further functionalization, allows for the late-stage introduction of molecular diversity. This strategic combination of functionalities in a single molecule is a powerful tool for chemists engaged in the design and synthesis of novel organic compounds for various applications.

Development of Trifluoromethylated Scaffolds for New Chemical Entities (NCEs)

The incorporation of trifluoromethyl groups is a widely employed strategy in the development of new chemical entities (NCEs), particularly in the pharmaceutical and agrochemical industries. This compound is an important precursor for creating novel trifluoromethylated scaffolds. These scaffolds form the core structures of new molecules that are screened for biological activity.

The unique substitution pattern of this phenol derivative allows for the generation of diverse libraries of compounds. By systematically modifying the molecule at its reactive sites, researchers can explore a wide chemical space to identify NCEs with desired therapeutic or biological properties. The inherent properties of the trifluoromethyl group, such as its high electronegativity and steric bulk, can lead to improved efficacy and pharmacokinetic profiles of the resulting drug candidates.

PropertyInfluence on NCEs
Trifluoromethyl Group Enhances metabolic stability, increases lipophilicity, improves binding affinity.
Fluorine Atom Modulates electronic properties, can form hydrogen bonds, alters pKa.
Bromine Atom Serves as a versatile point for further chemical modification and diversification.

Applications in Fluoro-Organic Materials Research

The field of fluoro-organic materials is rapidly expanding, driven by the unique properties that fluorine atoms impart to organic molecules. The high thermal and chemical stability associated with the carbon-fluorine bond makes fluorinated compounds attractive for a range of material applications.

While specific research on the application of this compound in electronic and optical materials is not extensively documented in publicly available literature, its structural motifs suggest potential utility. The presence of a trifluoromethyl group can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic materials, which is a critical parameter in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polar nature of the C-F bonds can also influence the self-assembly and morphology of thin films, which are crucial for device performance.

In polymer science, the incorporation of fluorinated monomers can significantly enhance the properties of the resulting polymers. Fluoropolymers are known for their excellent chemical resistance, thermal stability, low surface energy, and unique optical properties. While the direct polymerization of this compound is not a common application, it can be chemically modified to produce novel fluorinated monomers.

The introduction of this compound as a side chain or as part of the polymer backbone could lead to materials with tailored properties. For example, polymers incorporating this moiety may exhibit increased thermal stability, enhanced solubility in specific organic solvents, and modified surface properties, such as hydrophobicity and oleophobicity. These characteristics are highly desirable for applications in advanced coatings, membranes, and specialty plastics.

Medicinal Chemistry Research Perspectives of Halogenated Phenols

Impact of Fluorine and Trifluoromethyl Groups on Molecular Properties for Drug Design

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug discovery to modulate various properties critical for therapeutic efficacy. These include lipophilicity, solubility, metabolic stability, and acidity (pKa), all of which are pivotal in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the unique stereoelectronic properties of these substituents can enforce specific molecular conformations that may be more favorable for binding to a biological target.

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's ability to cross biological membranes. The introduction of fluorine and trifluoromethyl groups can significantly alter a molecule's lipophilicity. While a single fluorine atom is relatively small and only modestly increases lipophilicity, the trifluoromethyl group is substantially more lipophilic.

The lipophilicity of a molecule can also be influenced by the pH of the surrounding environment, a property described by the distribution coefficient (LogD). For ionizable compounds like phenols, LogD takes into account the partitioning of both the neutral and ionized species. The acidity of the phenolic hydroxyl group, which is influenced by its substituents, will therefore play a crucial role in determining its LogD at physiological pH.

CompoundLogP (Calculated)Predicted Change in Lipophilicity
Phenol (B47542)1.46Baseline
2-Fluorophenol1.63Slight Increase
4-Bromophenol2.59Significant Increase
4-(Trifluoromethyl)phenol2.8 nih.govSignificant Increase
3-Bromo-2-fluorophenol~2.8 (Estimated)Substantial Increase
3-Bromo-2-fluoro-6-(trifluoromethyl)phenol >3.5 (Estimated) Very High Increase

This table presents calculated LogP values for phenol and some of its halogenated derivatives to illustrate the impact of different substituents on lipophilicity. The values for 3-Bromo-2-fluorophenol and this compound are estimations based on the contributions of the individual substituents.

The acidity of the phenolic proton (pKa) is also significantly influenced by the presence of electron-withdrawing substituents. A lower pKa indicates a more acidic phenol, which will be more ionized at physiological pH. This has implications for solubility, receptor binding, and pharmacokinetic properties. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to substantially decrease the pKa of the phenolic hydroxyl group.

CompoundExperimental pKa
Phenol9.99
2-Fluorophenol8.81
4-Bromophenol9.34
3-(Trifluoromethyl)phenol9.06 nih.gov
4-(Trifluoromethyl)phenol9.39 drugbank.comchegg.com
This compound < 8.0 (Estimated)

This table shows the experimental pKa values for phenol and some of its derivatives. The pKa for this compound is estimated to be significantly lower due to the combined electron-withdrawing effects of the bromo, fluoro, and trifluoromethyl substituents.

The conformation of a molecule is crucial for its interaction with a biological target. The introduction of substituents, particularly in the ortho position to the hydroxyl group, can influence the orientation of the hydroxyl proton. In 2-fluorophenol, an intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom, leading to a cis conformation where the hydroxyl proton is oriented towards the fluorine dntb.gov.ua. This conformational preference can have significant implications for the molecule's interaction with a receptor.

The trifluoromethyl group is sterically larger than a fluorine atom and can also exert significant conformational effects. The interplay of steric and electronic interactions between the ortho-fluoro and ortho-trifluoromethyl groups in this compound would be expected to create a specific conformational landscape that could be exploited for selective binding to a target protein.

Molecular Interactions and Binding Affinity Studies with Biological Targets

The biological activity of a drug molecule is contingent upon its ability to bind to a specific biological target, such as a protein or enzyme, with high affinity and selectivity. Halogenated phenols can participate in a variety of non-covalent interactions that contribute to this binding, including hydrogen bonding, hydrophobic interactions, and the increasingly recognized halogen bonding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These simulations can provide valuable insights into the binding mode of a compound and the specific interactions that stabilize the ligand-protein complex. For a molecule like this compound, docking studies could reveal how the phenolic hydroxyl group acts as a hydrogen bond donor or acceptor, and how the halogenated aromatic ring fits into hydrophobic pockets of the active site. Studies on other ortho-substituted phenols have demonstrated the utility of molecular docking in understanding their interactions with enzymes like tyrosinase mdpi.com.

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). The strength of this interaction depends on the polarizability of the halogen atom, with the order being I > Br > Cl > F ijres.org. The bromine atom in this compound is capable of forming significant halogen bonds with suitable acceptor groups in a protein's active site. These interactions are directional and can contribute significantly to binding affinity and selectivity semanticscholar.orgnih.gov. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and trifluoromethyl groups, can enhance the halogen bonding potential of the bromine atom.

Bioisosteric Replacement Strategies in Medicinal Chemistry Research

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. This approach involves substituting one atom or group of atoms with another that possesses similar physical and chemical properties. The goal is to enhance the compound's potency, selectivity, metabolic stability, and pharmacokinetic profile, or to reduce its toxicity. Fluorine and fluorinated groups are frequently employed in bioisosteric replacements due to their unique electronic properties and relatively small size.

The substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is a common tactic in drug design. acs.org The trifluoromethyl group is significantly more electronegative than the methyl group, which can alter the electronic properties of the molecule, potentially leading to improved interactions with biological targets. mdpi.com Despite being larger than a methyl group, the trifluoromethyl group is often well-tolerated sterically. mdpi.com One of the key advantages of this substitution is the increased metabolic stability of the resulting compound, as the carbon-fluorine bond is much stronger than the carbon-hydrogen bond and therefore more resistant to enzymatic oxidation. mdpi.com

The replacement of a methyl group with a trifluoromethyl group can have varied effects on biological activity, which is often dependent on the specific molecular context. acs.org A statistical analysis of a large dataset of compound pairs differing only by a -CH₃/-CF₃ substitution showed that while on average the replacement does not improve bioactivity, in a notable percentage of cases (9.19%), it can lead to an increase in biological activity by at least an order of magnitude. acs.org The trifluoromethyl group's ability to enhance target binding affinity is attributed to its strong electron-withdrawing nature, which can improve hydrogen bonding and electrostatic interactions. mdpi.com

Table 1: Comparison of Inhibitory Activities of Methyl- and Trifluoromethyl-Substituted Indole Analogs against p97 ATPase

Compound C-5 Indole Substituent IC₅₀ (µM)
Analog 1 -CH₃ >10
Analog 2 -CF₃ 4.5 ± 0.2
Analog 3 -OCH₃ >40
Analog 4 -OCF₃ 5.5 ± 0.3

Data sourced from a study on bioisosteric indole inhibitors. nih.gov

Fluorine is often considered a bioisostere of the hydroxyl group (-OH) due to its similar van der Waals radius (F = 1.47 Å, OH ≈ 1.4 Å). informahealthcare.com This substitution, however, introduces significant changes in the electronic properties of the molecule. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom can only function as a hydrogen bond acceptor. nih.gov This alteration can be beneficial in cases where the hydrogen bond donating ability of the hydroxyl group is detrimental to binding affinity or leads to an undesirable metabolic profile.

Replacing a hydroxyl group with fluorine can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity. tandfonline.comresearchgate.net The C-F bond is significantly more stable than the C-O bond, which can block metabolic hydroxylation at that position. researchgate.net The effect of this bioisosteric replacement on biological activity is highly context-dependent. For example, in the case of classical cannabinoids, replacing the 1-hydroxyl group in Δ⁸-THC with fluorine resulted in a significant decrease in its interaction with the CB1 receptor, suggesting the hydroxyl group acts as a crucial hydrogen-bond donor in this interaction. nih.gov

Table 2: Effect of Hydroxyl vs. Fluorine Substitution on Cannabinoid Receptor Binding Affinity

Compound Substitution at C-1 CB1 Binding Affinity (Ki, nM)
Δ⁸-THC analog -OH 44.7 ± 4.5
Fluoro-Δ-THC analog -F 728 ± 121

Data from a study on the structure-activity relationships of classical cannabinoids. nih.gov

Role of Similar Scaffolds in Biological Activity Research (e.g., Anticancer Activity Research of Analogous Compounds)

The phenolic scaffold is a common motif in a wide range of biologically active compounds, including many with anticancer properties. mdpi.commdpi.com The substitution pattern on the phenolic ring plays a crucial role in determining the compound's biological activity. Halogenation, in particular, is a widely used strategy to modulate the anticancer activity of phenolic compounds. nih.gov The introduction of bromine, fluorine, and trifluoromethyl groups can influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets, thereby affecting its cytotoxic and antiproliferative effects. nih.gov

Research into the anticancer properties of halogenated phenols has revealed that the nature and position of the halogen substituents are critical for activity. For instance, studies on various bromophenols have demonstrated their potential as anticancer agents against a range of human cancer cell lines. mdpi.com The cytotoxic activity of these compounds is often structure-dependent, with the number and location of the bromine atoms on the phenol ring influencing their potency. uc.pt For example, a study on a series of bromophenol derivatives isolated from the red alga Rhodomela confervoides showed that some compounds exhibited significant and selective anticancer activity against human cancer cell lines such as HeLa, Bel7402, and A549. nih.gov

Table 3: Cytotoxic Activity of Bromophenol Analogs against Various Human Cancer Cell Lines

Compound Cancer Cell Line IC₅₀ (µg/mL)
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether HeLa (KB) >10
Bel7402 >10
A549 >10
2,3,6-tribromo-4,5-dihydroxybenzyl alcohol HeLa (KB) 3.09
Bel7402 3.18
A549 3.54
4-bromo-2,6-bis-hydroxymethyl-phenol (in a Pt(II) complex) DU145 (Prostate) 13.67 ± 0.14
MCF7 (Breast) 16.52 ± 0.21

Data compiled from studies on marine-derived bromophenols and synthetic platinum complexes. nih.gov

Q & A

Q. Critical Considerations :

  • Monitor reaction temperature (< 0°C for bromination) to minimize side reactions.
  • Use HPLC or GC-MS to verify regioselectivity (>95% purity) .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:
A multi-technique approach ensures accuracy:

  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement . For example, bond angles between Br-C-F groups should align with DFT-predicted values (e.g., 120° ± 2°) .
  • NMR Spectroscopy :
    • ¹⁹F NMR : Distinct signals for -CF₃ (~-60 ppm) and aromatic F (~-110 ppm) .
    • ¹H NMR : Aromatic protons adjacent to Br/F show deshielding (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 283.94 (calculated for C₇H₃BrF₄O) .
  • Bromine Quantification : ISO 1904:1972 bromination assay verifies phenolic group reactivity .

Advanced: How do substituents (Br, F, CF₃) influence electronic properties and reaction pathways?

Answer:
The substituents create a unique electronic environment:

  • Electron-Withdrawing Effects :
    • CF₃ : Strong -I effect reduces electron density at the ring, directing electrophiles to meta/para positions .
    • Br/F : Synergistic -I effects enhance acidity (pKa ~8.5 vs. phenol’s ~10) .
  • Computational Insights :
    • DFT calculations (B3LYP/6-311+G(d,p)) show localized LUMO at the brominated position, favoring nucleophilic attack .
    • Hammett σₚ values: CF₃ (+0.54), Br (+0.26), F (+0.06) predict reactivity in cross-coupling reactions .

Q. Practical Implications :

  • Suzuki-Miyaura coupling requires Pd catalysts tolerant to electron-deficient aryl bromides (e.g., Pd(OAc)₂ with SPhos ligand) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:
Contradictions often arise from disorder or twinning. Mitigation strategies include:

  • Twinning Analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .
  • Complementary Techniques :
    • Neutron diffraction clarifies hydrogen bonding ambiguities (e.g., O-H⋯F interactions) .
    • Electron density maps (ORTEP-3) validate CF₃ group orientation .
  • Validation Tools : Check R-factors (R₁ < 0.05) and residual density (< 0.3 eÅ⁻³) .

Case Study :
A reported structure with conflicting C-Br bond lengths (1.89 vs. 1.92 Å) was resolved by refining anisotropic displacement parameters in SHELXL .

Advanced: What hydrogen-bonding patterns dominate in crystalline forms of this compound?

Answer:
Graph-set analysis (Etter’s formalism) reveals:

  • Primary Motifs :
    • O-H⋯F (2.7 Å, 150°) between phenolic -OH and CF₃ .
    • C-Br⋯π interactions (3.3 Å) stabilize layered packing .
  • Thermodynamic Stability :
    • Polymorphs with 3D hydrogen-bond networks (e.g., R₆⁶(12) motifs) exhibit higher melting points (~120°C vs. 110°C for disordered forms) .

Q. Experimental Design :

  • Grow crystals in polar aprotic solvents (e.g., DMSO) to favor O-H⋯F interactions .

Basic: How should researchers handle storage and stability concerns for this compound?

Answer:

  • Storage Conditions :
    • Store at 0–6°C in amber vials to prevent photodegradation of C-Br bonds .
    • Use desiccants (e.g., silica gel) to avoid hydrolysis of -CF₃ groups .
  • Stability Monitoring :
    • Track decomposition via ¹⁹F NMR; emergence of free F⁻ (δ -120 ppm) indicates degradation .

Advanced: What mechanistic insights explain unexpected byproducts during its synthesis?

Answer:
Common byproducts and their origins:

  • Debromination : Caused by trace H₂O in reactions, forming 2-fluoro-6-(trifluoromethyl)phenol. Mitigate with molecular sieves .
  • Diaryl Ethers : Oxidative coupling of phenol intermediates under basic conditions. Use N₂ sparging to exclude O₂ .

Q. Troubleshooting :

  • LC-MS/MS identifies byproducts (e.g., [M+O]⁻ for oxidized species).
  • Optimize stoichiometry (1.2 eq. Br₂) to minimize overhalogenation .

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